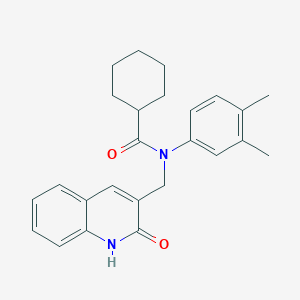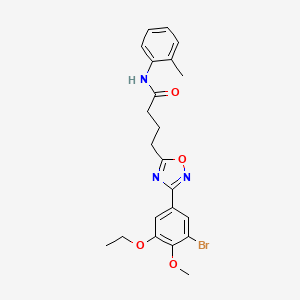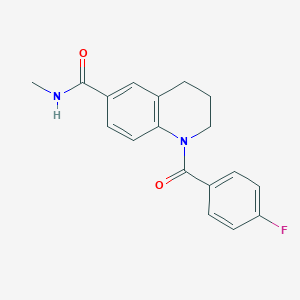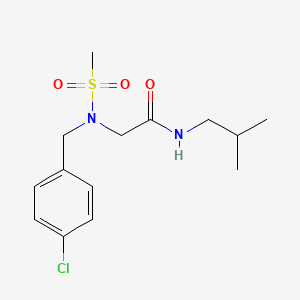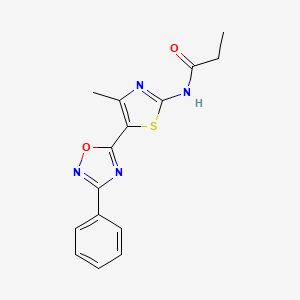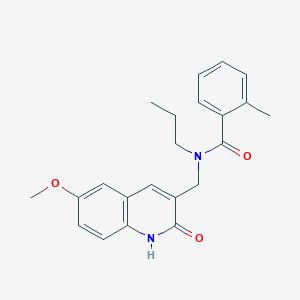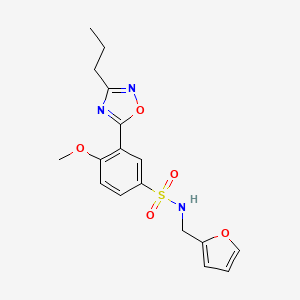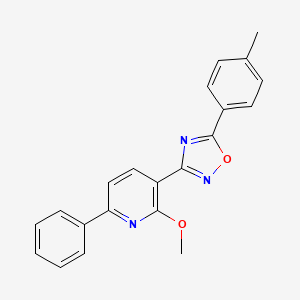
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole, also known as PTO, is a heterocyclic compound that has gained significant attention in the scientific community due to its wide range of applications. PTO is a member of the oxadiazole family, which is a class of compounds that possess diverse biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, leading to cell death. The exact molecular targets of this compound are still under investigation, but it is believed to interact with the colchicine binding site on tubulin.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to inhibit angiogenesis, which is a critical process for tumor growth and metastasis. In vivo studies have shown that this compound can significantly reduce tumor growth and increase survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing reaction conditions.
Direcciones Futuras
There are several future directions for 3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's potential as a fluorescent probe for imaging applications, and the exploration of this compound's mechanism of action at the molecular level. Additionally, this compound's potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be further investigated. Overall, this compound has significant potential for a wide range of applications, and further research is needed to fully explore its properties and potential.
Métodos De Síntesis
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole can be synthesized through a multi-step process, starting with the condensation of 2-methoxy-6-phenylpyridine-3-carbaldehyde and p-tolyl hydrazine, followed by cyclization with phosphorus oxychloride and sodium azide. The final product is obtained through a reaction with potassium carbonate and acetic acid. This synthetic method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. This compound has been found to exhibit excellent photophysical properties, making it a promising candidate for optoelectronic devices such as OLEDs. In medicinal chemistry, this compound has shown potent anticancer and antitumor activities in vitro and in vivo, making it a potential lead compound for drug development. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics.
Propiedades
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-8-10-16(11-9-14)20-23-19(24-26-20)17-12-13-18(22-21(17)25-2)15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWMXXGGTSYPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)

